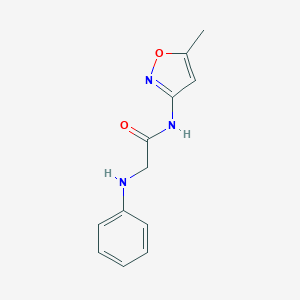![molecular formula C24H19ClN2O4 B271059 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects through multiple mechanisms. The compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to induce the expression of pro-apoptotic genes, such as Bax and Puma, and downregulate the expression of anti-apoptotic genes, such as Bcl-2. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been found to have a number of biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing and proliferating. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in lab experiments. The compound is expensive to synthesize, which may limit its availability to researchers. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has low aqueous solubility, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further research is needed to explore the potential applications of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in combination with other anticancer agents. Finally, more studies are needed to investigate the safety and toxicity of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, which will be important for the development of potential clinical applications.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has potential applications in cancer research. The compound inhibits the growth of cancer cells and induces apoptosis through multiple mechanisms. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but there are also limitations to its use. Future research directions include the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, and exploration of potential combination therapies.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-chloro-2-methoxyaniline, which is then converted to 5-chloro-2-methoxybenzamide. The benzamide is then reacted with dibenzo[b,d]furan-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride to form 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in cancer research. Studies have demonstrated that 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide may be a promising candidate for further investigation in this area.
properties
Product Name |
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molecular Formula |
C24H19ClN2O4 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-21-9-6-15(25)11-19(21)27-13-14(10-23(27)28)24(29)26-16-7-8-18-17-4-2-3-5-20(17)31-22(18)12-16/h2-9,11-12,14H,10,13H2,1H3,(H,26,29) |
InChI Key |
HOEKCKWYBBSTNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)